N-Cbz-L-serine Methyl Ester
Overview
Description
. This compound is characterized by the presence of a carbobenzyloxy group attached to the serine amino acid. It is commonly used as a protecting group for the serine residue in peptide synthesis, offering stability and selectivity during chemical reactions .
Biochemical Analysis
Biochemical Properties
N-Cbz-L-serine Methyl Ester plays a significant role in biochemical reactions. It is used as a starting material for the synthesis of various compounds, including the Cbz analog of Garner’s aldehyde, 2,3-diaminopropanol, and optically active derivatives of 2-amino-1,3-propanediol .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the synthesis of other compounds. For instance, it is used in the synthesis of pyrazinecarboxamide-based compounds, which act as inhibitors of diacylglycerol acetyltransferases . These enzymes play a crucial role in lipid metabolism, and their inhibition can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with other biomolecules. For example, it can bind to enzymes such as diacylglycerol acetyltransferases, leading to their inhibition . This interaction can result in changes in gene expression and cellular metabolism .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role as a precursor in the synthesis of other compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cbz-L-serine methyl ester can be synthesized through the esterification of N-Cbz-L-serine with methanol in the presence of a suitable catalyst. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-L-serine methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield N-Cbz-L-serine and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The carbobenzyloxy group can be removed under hydrogenation conditions to yield L-serine methyl ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Hydrolysis: N-Cbz-L-serine and methanol.
Reduction: N-Cbz-L-serinol.
Substitution: L-serine methyl ester.
Scientific Research Applications
N-Cbz-L-serine methyl ester is widely utilized in scientific research, particularly in the fields of medicinal chemistry and drug discovery. Its primary applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Pharmaceutical Intermediates: Serves as an intermediate in the synthesis of various pharmaceutical compounds.
Inhibitor Studies: Employed in studies to inhibit the activity of enzymes such as diacylglycerol acetyltransferases.
Mechanism of Action
The mechanism of action of N-Cbz-L-serine methyl ester primarily involves its role as a protecting group in peptide synthesis. The carbobenzyloxy group provides stability to the serine residue, preventing unwanted side reactions during peptide bond formation. The ester group can be selectively hydrolyzed or reduced to yield the desired peptide product .
Comparison with Similar Compounds
Similar Compounds
N-Cbz-L-serine benzyl ester: Similar structure but with a benzyl ester group instead of a methyl ester group.
N-Trityl-L-serine methyl ester: Contains a trityl protecting group instead of a carbobenzyloxy group.
N-Boc-L-serine methyl ester: Uses a tert-butoxycarbonyl (Boc) group for protection instead of a carbobenzyloxy group.
Uniqueness
N-Cbz-L-serine methyl ester is unique due to its specific combination of a carbobenzyloxy protecting group and a methyl ester group. This combination offers a balance of stability and reactivity, making it a valuable intermediate in peptide synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINAUOAOVQPWIB-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426437 | |
Record name | N-Cbz-L-serine Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1676-81-9 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-serine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1676-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Cbz-L-serine Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Serine, N-[(phenylmethoxy)carbonyl]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Z-Ser-OMe a suitable acceptor for transglycosylation reactions with Achatina achatina digestive enzymes?
A: The research highlights that the digestive juice of Achatina achatina exhibits significant β-galactosidase and β-glucosidase activities capable of catalyzing transglycosylation reactions [, ]. These enzymes facilitate the transfer of glycosyl units to acceptor molecules possessing hydroxyl groups. Z-Ser-OMe, with its free hydroxyl group, acts as an efficient acceptor for these reactions. Notably, the research demonstrates the formation of galactosyl-(Z-Ser-OMe) with a remarkable yield of 35% using Z-Ser-OMe as the acceptor and the digestive juice as the enzyme source []. This high yield underscores the effectiveness of Z-Ser-OMe as a glycosyl acceptor for these specific enzymes.
Q2: Are there other hydroxy amino acids that could potentially serve as acceptors in these transglycosylation reactions?
A: Yes, the research explores the transglycosylation potential of Achatina achatina digestive enzymes using other hydroxy amino acids like serine, threonine, and hydroxyproline as acceptors []. The study specifically notes the successful formation of galactosyl-(Z-Hyp-OMe) with a 28% yield using Z-Hyp-OMe (N-Cbz-L-hydroxyproline Methyl Ester) as the acceptor []. This finding suggests that the digestive enzymes might exhibit broader substrate specificity, accommodating other hydroxy amino acids as acceptors in transglycosylation reactions. Further investigation into the structural features influencing enzyme-acceptor interactions could unveil a wider range of suitable acceptor molecules for synthesizing diverse glycosylated compounds.
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